3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
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Overview
Description
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: is an organic compound that features both a bromophenyl group and a tetrazole ring attached to a propanoic acid backbone This compound is of interest due to its unique structural features, which combine aromatic, heterocyclic, and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group.
Introduction of the Tetrazole Ring: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.
Final Assembly: The bromophenyl and tetrazole intermediates are coupled under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- 3-(3-fluorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- 3-(3-iodophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid imparts unique reactivity compared to its halogenated analogs
Properties
IUPAC Name |
3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKQQONNXXHXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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